molecular formula C23H24N2O B010879 Dihydrotetramethylrosamine CAS No. 105284-17-1

Dihydrotetramethylrosamine

Cat. No.: B010879
CAS No.: 105284-17-1
M. Wt: 344.4 g/mol
InChI Key: PALQHVVMLBWIDW-UHFFFAOYSA-N
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Description

Dihydrotetramethylrosamine is a fluorogenic substrate for peroxidase that oxidizes to fluorescent tetramethylrosamine chloride . This compound is widely used in various scientific research applications due to its unique properties as a fluorogenic dye.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrotetramethylrosamine can be synthesized through a series of chemical reactions involving the appropriate precursors and reagents. The synthesis typically involves the reaction of tetramethylrosamine with a reducing agent to form this compound . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Dihydrotetramethylrosamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of this compound is fluorescent tetramethylrosamine chloride .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to be converted from a non-fluorescent to a fluorescent form upon oxidation. This property makes it highly valuable in assays requiring sensitive detection of peroxidase activity .

Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-9-phenyl-9H-xanthene-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15,23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALQHVVMLBWIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147057
Record name Dihydrotetramethylrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105284-17-1
Record name Dihydrotetramethylrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105284171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrotetramethylrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dihydrotetramethylrosamine detect reactive oxygen species (ROS)?

A: this compound (H2TMRos) is a non-fluorescent molecule in its reduced state. Upon reaction with ROS, particularly hydrogen peroxide, it undergoes oxidation to form a fluorescent product. This change in fluorescence intensity can then be measured and correlated to the amount of ROS present. [] This makes H2TMRos a valuable tool for visualizing and quantifying oxidative stress in biological systems. [, ]

Q2: In what biological contexts has this compound been used to study oxidative stress?

A2: this compound has proven valuable in diverse research areas. For instance, it has been used to investigate:

  • Aminoglycoside ototoxicity: Researchers studying the damaging effects of antibiotics like gentamicin on inner ear cells have employed H2TMRos to track ROS production, a key contributor to cell death. [, , ]
  • Neutrophil-mediated cell killing: Studies have utilized H2TMRos to visualize the real-time deposition of ROS onto tumor cells during antibody-dependent cellular cytotoxicity (ADCC) by neutrophils, providing insights into immune system attack mechanisms. []
  • Hatching envelope formation in shrimp: H2TMRos has been used to demonstrate the involvement of oxidases in the hardening of the protective hatching envelope surrounding shrimp eggs. []
  • Inflammatory responses to bacterial infection: Research has shown that H2TMRos can detect changes in mitochondrial oxidative membrane potential within human fibroblasts exposed to Tannerella forsythia detaching factor, a bacterial toxin. This suggests a role for H2TMRos in understanding inflammatory pathways triggered by bacterial infections. []

Q3: What are the advantages of using this compound over other ROS detection methods?

A3: this compound offers several advantages:

  • Specificity: It exhibits a degree of selectivity for certain ROS, notably hydrogen peroxide, making it suitable for targeted investigations. []
  • Sensitivity: H2TMRos displays high sensitivity to ROS, enabling the detection of even subtle changes in oxidative stress levels. []
  • Real-time monitoring: Its ability to fluoresce upon oxidation allows for real-time observation of ROS generation in living cells and tissues, offering dynamic insights into biological processes. [, ]

Q4: Are there any limitations to using this compound as a research tool?

A4: While a powerful tool, there are some considerations:

  • Cellular permeability: The ability of H2TMRos to cross cell membranes can vary, potentially influencing its effectiveness in certain cell types. []

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